molecular formula C18H17BrN2O3 B11166674 N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166674
M. Wt: 389.2 g/mol
InChI Key: HXSZNUGUXOERQY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate bromophenyl and methoxyphenyl precursors, which are then subjected to a series of reactions to form the pyrrolidine ring and introduce the carboxamide group. Key steps may include:

    Amination: Introduction of the amine group to form the carboxamide.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Functional Group Interconversion: Conversion of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and process engineering to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity or material properties.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18(23)20-16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,23)

InChI Key

HXSZNUGUXOERQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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